molecular formula C19H25ClN4O4S B12637619 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B12637619
M. Wt: 440.9 g/mol
InChI Key: MKJNGVFLNQUJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the reaction of 5-chloroindole with ethyl bromoacetate to form an intermediate, which is then subjected to further reactions to introduce the piperazine and butanamide moieties. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the butanamide moiety may produce the corresponding alcohol.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting key enzymes involved in disease pathways or by binding to receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.

    Indole-2-carboxylate derivatives: Studied for their antimicrobial properties.

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide is unique due to its combination of the indole nucleus with the piperazine and butanamide moieties, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.

Properties

Molecular Formula

C19H25ClN4O4S

Molecular Weight

440.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanamide

InChI

InChI=1S/C19H25ClN4O4S/c1-29(27,28)24-10-8-23(9-11-24)19(26)5-4-18(25)21-7-6-14-13-22-17-3-2-15(20)12-16(14)17/h2-3,12-13,22H,4-11H2,1H3,(H,21,25)

InChI Key

MKJNGVFLNQUJFC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.